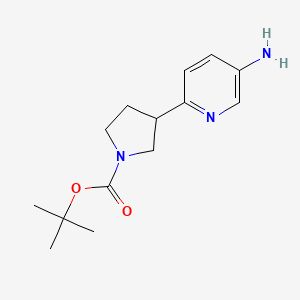![molecular formula C13H19ClN2OS B11729140 N-[(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B11729140.png)
N-[(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-yl]-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-1-(4-Chlorpyridin-2-yl)but-3-en-1-yl]-2-methylpropan-2-sulfinamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyridinring umfasst, der mit einem Chloratom und einer Sulfinamidgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(1S)-1-(4-Chlorpyridin-2-yl)but-3-en-1-yl]-2-methylpropan-2-sulfinamid beinhaltet typischerweise mehrere Schritte, einschließlich der Bildung des Pyridinrings, der Chlorierung und der Einführung der Sulfinamidgruppe. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren sind für die erfolgreiche Synthese dieser Verbindung entscheidend. Industrielle Produktionsmethoden können eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
N-[(1S)-1-(4-Chlorpyridin-2-yl)but-3-en-1-yl]-2-methylpropan-2-sulfinamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Sulfinamidgruppe in andere funktionelle Gruppen umwandeln.
Substitution: Das Chloratom am Pyridinring kann durch nucleophile Substitutionsreaktionen durch andere Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Druck und die Wahl des Lösungsmittels spielen eine bedeutende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Pyridinring einführen können.
Wissenschaftliche Forschungsanwendungen
N-[(1S)-1-(4-Chlorpyridin-2-yl)but-3-en-1-yl]-2-methylpropan-2-sulfinamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Die Verbindung kann als biochemische Sonde zur Untersuchung spezifischer biologischer Pfade dienen.
Medizin: Es werden derzeit Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Verwendung als Arzneimittelkandidat zur Behandlung verschiedener Krankheiten.
Industrie: Es kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-[(1S)-1-(4-Chlorpyridin-2-yl)but-3-en-1-yl]-2-methylpropan-2-sulfinamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und so deren Aktivität modulieren und verschiedene biochemische Pfade beeinflussen. Das Verständnis der beteiligten molekularen Zielstrukturen und Pfade ist entscheidend, um seine Wirkungen und potenziellen therapeutischen Anwendungen aufzuklären.
Wirkmechanismus
The mechanism of action of N-[(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-yl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Understanding the molecular targets and pathways involved is crucial for elucidating its effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
N-[(1S)-1-(4-Chlorpyridin-2-yl)but-3-en-1-yl]-2-methylpropan-2-sulfinamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- N-[(1S)-1-(4-Chlorpyridin-2-yl)but-3-en-1-yl]-2-methylpropan-2-sulfonamid
- N-[(1S)-1-(4-Chlorpyridin-2-yl)but-3-en-1-yl]-2-methylpropan-2-sulfoxid
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren funktionellen Gruppen, was zu Unterschieden in ihrer chemischen Reaktivität und biologischen Aktivität führen kann. Die Einzigartigkeit von N-[(1S)-1-(4-Chlorpyridin-2-yl)but-3-en-1-yl]-2-methylpropan-2-sulfinamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die möglicherweise einzigartige Eigenschaften und Anwendungen verleihen.
Eigenschaften
Molekularformel |
C13H19ClN2OS |
|---|---|
Molekulargewicht |
286.82 g/mol |
IUPAC-Name |
N-[(1S)-1-(4-chloropyridin-2-yl)but-3-enyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H19ClN2OS/c1-5-6-11(16-18(17)13(2,3)4)12-9-10(14)7-8-15-12/h5,7-9,11,16H,1,6H2,2-4H3/t11-,18?/m0/s1 |
InChI-Schlüssel |
CZZKZDIEDHPDOQ-FAQQKDIKSA-N |
Isomerische SMILES |
CC(C)(C)S(=O)N[C@@H](CC=C)C1=NC=CC(=C1)Cl |
Kanonische SMILES |
CC(C)(C)S(=O)NC(CC=C)C1=NC=CC(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11729060.png)
![1-ethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729077.png)
![3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11729088.png)

![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11729098.png)


![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11729118.png)
![2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11729122.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11729123.png)
![3-cyclopropyl-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11729128.png)
![5-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729131.png)
![2-Chloro-4-[2-(dimethylamino)ethenyl]-6-methylpyridine-3-carbonitrile](/img/structure/B11729137.png)

